N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide
CAS No.: 1003599-68-5
Cat. No.: VC0138734
Molecular Formula: C26H30NO5P
Molecular Weight: 467.502
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1003599-68-5 |
|---|---|
| Molecular Formula | C26H30NO5P |
| Molecular Weight | 467.502 |
| IUPAC Name | N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide |
| Standard InChI | InChI=1S/C26H30NO5P/c1-23(28)27(30-20-24-12-5-2-6-13-24)18-11-19-33(29,31-21-25-14-7-3-8-15-25)32-22-26-16-9-4-10-17-26/h2-10,12-17H,11,18-22H2,1H3 |
| Standard InChI Key | XRFOPUVTELUIOT-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CCCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide (CAS No. 1003599-68-5) is a phosphonate-containing organic molecule with multiple functional groups. The compound has a molecular formula of C26H30NO5P and a molecular weight of 467.502 g/mol. This complex structure features phosphonate groups protected by benzyl moieties, which is significant in its relationship to pharmaceutical research applications.
Chemical Nomenclature and Identifiers
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting its structural characteristics and research applications. These alternative names provide insight into its chemical nature and potential uses.
| Parameter | Information |
|---|---|
| CAS Number | 1003599-68-5 |
| IUPAC Name | N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide |
| Molecular Formula | C26H30NO5P |
| Molecular Weight | 467.502 g/mol |
| Common Synonyms | Tri-O-benzyl P-[3-(acetylhydroxyamino)propyl]phosphonic Acid; Tri-O-benzyl [3-(Acetylhydroxyamino)propyl]phosphonic Acid; Tri-O-benzyl Antibiotic FR 900098 |
| PubChem Compound ID | 71752687 |
Structural Representation and Chemical Properties
The chemical structure of N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide can be represented through various chemical notations that enable researchers to understand its molecular arrangement and predict its chemical behavior.
| Structural Representation | Code |
|---|---|
| Standard InChI | InChI=1S/C26H30NO5P/c1-23(28)27(30-20-24-12-5-2-6-13-24)18-11-19-33(29,31-21-25-14-7-3-8-15-25)32-22-26-16-9-4-10-17-26/h2-10,12-17H,11,18-22H2,1H3 |
| Standard InChIKey | XRFOPUVTELUIOT-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CCCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
The compound's structure features multiple phenyl rings connected through methoxy linkages to a phosphoryl backbone, creating a complex three-dimensional arrangement. This unique structure contributes to its specific chemical properties and potential pharmaceutical applications.
Relationship with Antimalarial Research
N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide is primarily significant due to its connection to the antimalarial agent FR900098. Understanding this relationship provides insight into the compound's importance in pharmaceutical research.
Connection to FR900098
The compound serves as a protected derivative in the synthesis and research of FR900098, a potent antimalarial agent. FR900098 belongs to a unique class of phosphonic acid natural products that inhibit the nonmevalonate pathway for isoprenoid biosynthesis, crucial for the survival of malaria parasites . The benzyl-protected version (N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide) is an important intermediate in synthetic approaches to FR900098 and related compounds .
Biosynthetic Pathway Significance
Research has elucidated the biosynthetic pathway of FR900098, which involves metabolic reactions analogous to portions of the tricarboxylic acid cycle. Studies have identified the genes required for FR900098 biosynthesis from Streptomyces rubellomurinus, with expression in Streptomyces lividans resulting in the production of the antibiotic . N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide represents a significant chemical structure in understanding and exploring this biosynthetic pathway.
The biosynthetic pathway of FR900098 has been reconstructed in E. coli using a three-plasmid system, where researchers discovered an unprecedented role for nucleotide conjugation in the late biosynthetic steps . This understanding opens possibilities for metabolic engineering to increase antimalarial antibiotic production and for combinatorial biosynthesis to generate novel FR900098 derivatives.
Synthetic Routes and Chemical Approaches
Several synthetic approaches have been developed for FR900098 and related compounds, including N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide, highlighting the importance of these structures in medicinal chemistry research.
Synthetic Methodologies
Research literature describes multiple synthetic routes to FR900098 and its derivatives:
-
N- or P-alkylation reactions for the synthesis of antimalarial compounds fosmidomycin and FR900098
-
A novel short and efficient synthetic route to FR900098 and derivatives using a multicomponent approach for a one-pot synthesis
-
The reconstructed biosynthetic pathway in E. coli, providing a biocatalytic route to these compounds
These synthetic methodologies demonstrate the importance of N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide and related compounds in pharmaceutical chemistry research aimed at developing effective antimalarial agents.
| Parameter | Details |
|---|---|
| Availability | Available from several suppliers, primarily based in China |
| Purity Range | 96% to 99% |
| Packaging Options | 25 mg, 250 mg, 1 g, and larger quantities |
| Lead Time | 3 to 14 days depending on supplier and location |
| Research Designation | For research use only; not for human or veterinary use |
These specifications indicate that the compound is primarily used in laboratory research settings, consistent with its role in antimalarial drug development and related pharmaceutical research.
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